18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] 18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]
Brand Name: Vulcanchem
CAS No.: 53478-57-2
VCID: VC18485705
InChI: InChI=1S/2C18H36O3.2C4H9.Sn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;2*1-3-4-2;/h2*17,19H,2-16H2,1H3,(H,20,21);2*1,3-4H2,2H3;/q;;;;+2/p-2
SMILES:
Molecular Formula: C44H88O6Sn
Molecular Weight: 831.9 g/mol

18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]

CAS No.: 53478-57-2

Cat. No.: VC18485705

Molecular Formula: C44H88O6Sn

Molecular Weight: 831.9 g/mol

* For research use only. Not for human or veterinary use.

18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] - 53478-57-2

Specification

CAS No. 53478-57-2
Molecular Formula C44H88O6Sn
Molecular Weight 831.9 g/mol
IUPAC Name [dibutyl(12-hydroxyoctadecanoyloxy)stannyl] 12-hydroxyoctadecanoate
Standard InChI InChI=1S/2C18H36O3.2C4H9.Sn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;2*1-3-4-2;/h2*17,19H,2-16H2,1H3,(H,20,21);2*1,3-4H2,2H3;/q;;;;+2/p-2
Standard InChI Key DETRKNZKHSAVIL-UHFFFAOYSA-L
Canonical SMILES CCCCCCC(CCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC(CCCCCC)O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Stereochemistry

The compound’s molecular formula, C₄₄H₈₈O₆Sn, reflects its dual 12-hydroxyoctadecanoate groups bonded to a central dibutylstannylene core . The IUPAC name, [dibutyl(12-hydroxyoctadecanoyloxy)stannyl] 12-hydroxyoctadecanoate, delineates its esterified tin center flanked by butyl and hydroxystearate substituents.

Key structural features include:

  • A tetrahedral tin(IV) center coordinating two butyl groups and two oxygen atoms from the carboxylate linkages.

  • Two 18-carbon hydroxy-fatty acid chains terminating in hydroxyl groups at the 7-position, enabling hydrogen bonding and surface-active behavior.

The canonical SMILES string (CCCCCCC(CCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC(CCCCCC)O)O) confirms the branching pattern and stereochemical arrangement.

Synthesis and Manufacturing

Reaction Pathway and Optimization

Synthesis typically proceeds via the condensation of dibutylstannylene oxide with 12-hydroxyoctadecanoic acid under anhydrous conditions. The reaction mechanism involves nucleophilic attack by the stannylene oxygen on the carbonyl carbon of the acid, followed by elimination of water.

Critical Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–120°CHigher temperatures accelerate esterification but risk thermal decomposition
SolventToluene or THFPolar aprotic solvents enhance reactant solubility
Reaction Time6–12 hoursProlonged durations improve conversion but may promote side reactions
AtmosphereNitrogen or argonPrevents oxidation of tin centers

Industrial-scale production, as reported by suppliers like Chemlyte Solutions and Shandong Mopai Biotechnology, emphasizes batch processing with post-synthesis purification via column chromatography to achieve ≥99% purity .

Structural and Electronic Features

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): Peaks at δ 0.8–1.6 ppm correlate to butyl and alkyl chain protons, while hydroxyl protons appear as broad singlets near δ 2.4 ppm.

  • ¹¹⁹Sn NMR: A singlet at δ −180 to −220 ppm confirms the tetrahedral tin environment, excluding significant hypervalent interactions .

Mass Spectrometry:
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 831.9, consistent with the molecular weight. Fragmentation patterns indicate cleavage at the tin-oxygen bonds, yielding ions at m/z 459 (C₁₈H₃₆O₃⁻) and 373 (Sn(C₄H₉)₂O₂⁺).

Applications and Industrial Relevance

SupplierPurityFormMinimum Order
Chemlyte Solutions99.0%Liquid100 g
Shandong Mopai Biotechnology99%Powder1 g

Pricing data remains proprietary, but bulk orders (≥1 kg) typically command economies of scale .

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